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Introduction
Miravirsen (formerly SPC3649) is a first-in-class oligonucleotide therapeutic that targets

microRNA-122 (miR-122), a crucial host factor for the replication of the Hepatitis C Virus

(HCV). A key innovation in the design of Miravirsen is the incorporation of Locked Nucleic Acid

(LNA) modifications. This technical guide provides an in-depth exploration of the LNA

modifications in Miravirsen, its mechanism of action, and a summary of key experimental data

and protocols.

The Core Innovation: Locked Nucleic Acid (LNA)
Locked Nucleic Acid is a modified RNA nucleotide in which the ribose sugar is "locked" in a

C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[1][2] This

structural constraint confers several advantageous properties to oligonucleotides like

Miravirsen:

High Binding Affinity: The locked conformation pre-organizes the oligonucleotide backbone

for hybridization, leading to a significant increase in binding affinity for its target RNA

sequence.[3][4] This allows for the design of shorter, more potent antisense agents.

Enhanced Nuclease Resistance: The LNA modification provides substantial resistance to

degradation by cellular nucleases, prolonging the half-life and therapeutic effect of the drug.
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Improved Specificity: The high binding affinity of LNA-containing oligonucleotides enhances

their ability to discriminate between their intended target and off-target sequences.

Miravirsen is a 15-nucleotide antisense oligonucleotide with a specific sequence

complementary to the mature miR-122. Its structure consists of a mix of eight LNA monomers

and seven DNA monomers, with a phosphorothioate backbone that further enhances nuclease

resistance and facilitates cellular uptake.

Mechanism of Action
Miravirsen's primary mechanism of action is the sequence-specific inhibition of miR-122. In

HCV-infected hepatocytes, miR-122 binds to two conserved sites on the 5' untranslated region

(UTR) of the viral RNA. This interaction is critical for the stability and replication of the HCV

genome. Miravirsen disrupts this process through a dual mechanism:

Sequestration of Mature miR-122: Miravirsen binds with high affinity to mature miR-122,

forming a stable heteroduplex. This prevents miR-122 from associating with the HCV RNA,

leading to the degradation of the viral genome.

Inhibition of miR-122 Biogenesis: Miravirsen can also bind to the precursors of miR-122, pri-

miR-122 and pre-miR-122, with nanomolar affinity. This interaction inhibits the processing of

these precursors by the Drosha and Dicer enzymes, respectively, thereby reducing the

overall levels of mature miR-122.

The sequestration of miR-122 by Miravirsen ultimately leads to a potent and sustained

reduction in HCV RNA levels.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and clinical studies of

Miravirsen.

Table 1: In Vitro Efficacy of Miravirsen against HCV Genotype 1b
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Parameter Value Cell Line/System

Mean EC50 0.67 µM
HCV genotype 1b replicon

cells

Mean EC90 5.40 µM
HCV genotype 1b replicon

cells

Cytotoxicity (CC50) >320 µM Various human cell lines

Therapeutic Index (TI) ≥297 In vitro

Binding Affinity (KD) to pre-

miR-122

22 nM (at 25°C), 62 nM (at

37°C)
Surface Plasmon Resonance

Table 2: Phase 2a Clinical Trial Results in Treatment-Naïve HCV Genotype 1 Patients

Miravirsen Dose
Mean Maximum Reduction
in HCV RNA (log10 IU/mL)

Patients with Undetectable
HCV RNA (at end of follow-
up)

3 mg/kg 1.2 0

5 mg/kg 2.9 1

7 mg/kg 3.0 4

Placebo 0.4 0

Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of

Miravirsen.

HCV Replicon Assay for In Vitro Efficacy
This assay is used to determine the 50% effective concentration (EC50) of Miravirsen against

HCV replication.

Materials:
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Huh-7 human hepatoma cells stably expressing an HCV genotype 1b subgenomic replicon

containing a luciferase reporter gene.

Cell culture medium and reagents.

Miravirsen and control oligonucleotides.

96-well plates.

Luciferase assay reagent.

Luminometer.

Protocol:

Cell Seeding: Seed the Huh-7 HCV replicon cells in 96-well plates at a predetermined

density.

Compound Treatment: After cell attachment, treat the cells with a serial dilution of

Miravirsen or a negative control oligonucleotide. All studies with Miravirsen are typically

performed without a transfection agent (gymnosis) to simulate in vivo administration.

Incubation: Incubate the treated cells for 72 hours to allow for HCV replication and the effect

of the compound to manifest.

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a

luminometer according to the manufacturer's protocol. Luciferase activity is directly

proportional to the level of HCV replicon RNA.

Data Analysis: Calculate the EC50 value, which is the concentration of Miravirsen that

results in a 50% reduction in luciferase activity compared to the untreated control.

Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding affinity and kinetics of Miravirsen to its target, miR-

122 and its precursors.

Materials:
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SPR instrument (e.g., Biacore).

Sensor chip (e.g., streptavidin-coated).

Biotinylated pre-miR-122 or mature miR-122.

Miravirsen and control oligonucleotides.

Running buffer (e.g., HBS-EP).

Protocol:

Ligand Immobilization: Immobilize the biotinylated pre-miR-122 or mature miR-122 onto the

surface of a streptavidin-coated sensor chip.

Analyte Injection: Inject a series of concentrations of Miravirsen over the sensor chip

surface at a constant flow rate.

Binding Measurement: Monitor the change in the SPR signal in real-time, which corresponds

to the binding of Miravirsen to the immobilized RNA.

Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka),

dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of

binding affinity.

Phase 2a Clinical Trial Design
This protocol provides a general overview of the clinical trial conducted to evaluate the safety,

tolerability, and antiviral activity of Miravirsen in humans.

Study Design:

Randomized, double-blind, placebo-controlled, ascending multiple-dose study.

Patient Population: Treatment-naïve patients with chronic HCV genotype 1 infection.

Treatment Arms: Patients were randomized to receive subcutaneous injections of

Miravirsen at doses of 3, 5, or 7 mg/kg, or placebo.
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Dosing Regimen: Five weekly injections over a 29-day period.

Follow-up: Patients were followed for 18 weeks after the start of treatment.

Primary Endpoints: Safety and tolerability.

Secondary Endpoints: Change in HCV RNA levels from baseline.

Visualizations
The following diagrams illustrate key concepts related to Miravirsen.
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Caption: Mechanism of action of Miravirsen in inhibiting HCV replication.
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Caption: Experimental workflow for the HCV replicon assay.
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Caption: Advantages conferred by LNA modification in Miravirsen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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